- Synthesis method of 2-chlorothiophene, China, , ,
Cas no 96-43-5 (2-Chlorothiophene)
2-Chlorothiophene structure
Product Name:2-Chlorothiophene
CAS No:96-43-5
MF:C4H3ClS
MW:118.584618806839
MDL:MFCD00005421
CID:34857
PubChem ID:7299
Update Time:2024-10-25
2-Chlorothiophene Chemical and Physical Properties
Names and Identifiers
-
- 2-Chlorothiophene
- 2-Thienyl chloride
- 2-chloro-thiophen
- 2-chloro-thiophene
- 2-Chlorothiphene
- 2-thiophenyl chloride
- ChloroThiophene
- thien-2-yl chloride
- THIENYL CHLORIDE
- thiophene,2-chloro
- Thiophene, 2-chloro-
- 3EVV74IJN6
- GSFNQBFZFXUTBN-UHFFFAOYSA-N
- 2-Chloro thiophene
- 5-chlorothiophene
- NSC8747
- Thiophene, chloro-
- PubChem7376
- WLN: T5SJ BG
- KSC252O7L
- BIDD:GT0850
- STR06536
- STL146684
- BBL027523
- 2-Chlorothiophene (ACI)
- 2-Thiophene chloride
- NSC 8747
- 2-Chlorothiophene,96%
- NS00040479
- UNII-3EVV74IJN6
- 2-Chlorothiophene, technical, >=95.0% (GC)
- InChI=1/C4H3ClS/c5-4-2-1-3-6-4/h1-3
- AC-4913
- MFCD00005421
- PS-9231
- EINECS 202-505-3
- J-509182
- SCHEMBL29054
- NSC-8747
- F10317
- 2-Chlorothiophene, 96%
- 2-Chlorothiophene; 2-Thienyl chloride; NSC 8747
- DB-057632
- F0001-2296
- 96-43-5
- AKOS000120017
- EN300-20059
- ethyl (1R,2S)-2-phenylcyclopropanecarboxylate
- C0807
- DTXSID8059132
-
- MDL: MFCD00005421
- Inchi: 1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H
- InChI Key: GSFNQBFZFXUTBN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CS1
- BRN: 104652
Computed Properties
- Exact Mass: 117.96400
- Monoisotopic Mass: 117.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 28.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless liquid.
- Density: 1.286 g/mL at 25 °C(lit.)
- Melting Point: -71.9 ºC
- Boiling Point: 128°C
- Flash Point: Fahrenheit: 73.4 ° f
Celsius: 23 ° c - Refractive Index: n20/D 1.547(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 28.24000
- LogP: 2.40150
- Solubility: Not determined
- Vapor Pressure: 13.0±0.2 mmHg at 25°C
2-Chlorothiophene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16-S26-S36-S45-S38-S36/37/39-S28B
- RTECS:XM8575000
-
Hazardous Material Identification:
- Safety Term:3
- Packing Group:II
- Risk Phrases:R10; R36/37/38
- HazardClass:3
- PackingGroup:III
- TSCA:T
- Storage Condition:2-8°C
2-Chlorothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002954-1g |
2-Chlorothiophene |
96-43-5 | 96% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002954-25g |
2-Chlorothiophene |
96-43-5 | 96% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 002954-100g |
2-Chlorothiophene |
96-43-5 | 96% | 100g |
£41.00 | 2022-03-01 | |
| Fluorochem | 002954-250g |
2-Chlorothiophene |
96-43-5 | 96% | 250g |
£82.00 | 2022-03-01 | |
| Fluorochem | 002954-500g |
2-Chlorothiophene |
96-43-5 | 96% | 500g |
£154.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106575-100g |
2-Chlorothiophene |
96-43-5 | 96% | 100g |
¥119.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106575-250g |
2-Chlorothiophene |
96-43-5 | 96% | 250g |
¥236.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106575-25g |
2-Chlorothiophene |
96-43-5 | 96% | 25g |
¥40.90 | 2023-09-03 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H15952-5g |
2-Chlorothiophene |
96-43-5 | 97% | 5g |
¥44 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H15952-25g |
2-Chlorothiophene |
96-43-5 | 97% | 25g |
¥62 | 2023-09-19 |
2-Chlorothiophene Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Triethylamine , Hydrochloric acid Solvents: Water ; rt → 0 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 8 - 10 h, -10 - 0 °C; 10 h, -10 - 0 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 8 - 10 h, -10 - 0 °C; 10 h, -10 - 0 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ; 4 h, 35 - 40 °C; 40 °C → 55 °C; 2 h, 50 - 55 °C
Reference
- Method for preparing 2-chloro-5-thiophenecarboxylic acid, China, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Perchloric acid Solvents: Carbon tetrachloride
Reference
- Biphasic electrophilic halogenation of activated aromatics and heteroaromatics with N-halosuccinimides catalyzed by perchloric acid, Journal of Organic Chemistry, 1993, 58(11), 3072-5
Production Method 4
Reaction Conditions
1.1 Reagents: Potassium carbonate , Cupric chloride , Oxygen , Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ; 18 - 36 h, 0.5 MPa, 140 °C
Reference
- Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123
Production Method 5
Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
- Synthesis of New Thieno[2,3-d]imidazoles, 1981, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C
Reference
- Preparation of 5-chlorothiophene-2-carboxylic acid as rivaroxaban intermediate, China, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
- Substituted Thieno[3,2-b]pyrrolones, 1992, , ,
Production Method 8
Production Method 9
Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 40 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ; 10 - 15 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ; 10 - 15 min, 20 - 25 °C
Reference
- Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI), Tetrahedron Letters, 2021, 63,
Production Method 10
Production Method 11
Reaction Conditions
1.1 Reagents: Triethylamine, hydrochloride , Bis[(3-nitrophenyl)sulfonyl] peroxide Solvents: Acetonitrile
Reference
- Halogenations of aromatic compounds with halide anions in the presence of nitrobenzenesulfonyl peroxides. A novel method for the formation of positive halogens, Chemistry Letters, 1988, (12), 2017-20
Production Method 12
Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
- Synthesis of 2-Alkoxythiophenes, 1982, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
- Ring Closures with Hydroxythiophenes, 1982, , ,
Production Method 14
Reaction Conditions
Reference
- Formation of 2- and 3-chlorothiophene in the pyrolysis of bis (β-chlorovinyl) sulfide, Khimiya Geterotsiklicheskikh Soedinenii, 1979, (2),
Production Method 15
Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
- High-temperature organic synthesis. VII. Effect of the nature of substituents on the course of the reaction of hydrogen sulfide with chloro derivatives of aromatic and thiophene series, Zhurnal Organicheskoi Khimii, 1978, 14(1), 187-92
Production Method 16
Reaction Conditions
1.1 Reagents: Tetramethylammonium perchlorate Solvents: Dimethylformamide
Reference
- Electrochemical reduction of dihalothiophenes at silver cathodes in dimethylformamide: Evidence for a halogen dance, Journal of Electroanalytical Chemistry, 2018, 808, 335-339
Production Method 17
Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Carbon tetrachloride ; 2 h, -10 °C; 30 min, -10 °C
Reference
- Synthetic method of 2-(thiophen-2-yl)acetic acid, China, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ; 4 h, rt
Reference
- Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiency, Chemical Communications (Cambridge, 2014, 50(18), 2344-2346
Production Method 19
Reaction Conditions
1.1 Reagents: Mercuric chloride Catalysts: Thiothionyl chloride
Reference
- Preparation of 2-chlorofuran and 2-chlorothiophene from the respective furan and thiophene mercurials and disulfur dichloride, Bulletin of the Polish Academy of Sciences, 1987, 34(11-12), 443-8
Production Method 20
Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
- Characteristics of the chlorination of thienyl- and methylthienylchlorosilanes, Zhurnal Obshchei Khimii, 1982, 52(12), 2767-72
2-Chlorothiophene Raw materials
- 2,5-Dichlorothiophene
- silane, (dichloromethyl)-2-thienyl-
- 2-Bromothiophene
- 3-Bromo-2-chlorothiophene
- 2-Bromo-5-chlorothiophene
- 1-(thiophen-2-yl)ethan-1-ol
2-Chlorothiophene Preparation Products
2-Chlorothiophene Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:96-43-5)2-Chlorothiophene
Order Number:sfd2995
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:96-43-5)2-氯噻吩
Order Number:LE2448553;LE184
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:38
Price ($):discuss personally
Email:18501500038@163.com
2-Chlorothiophene Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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